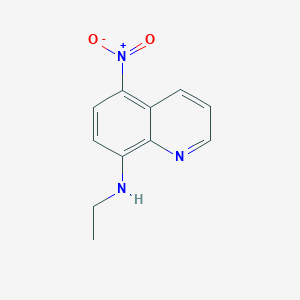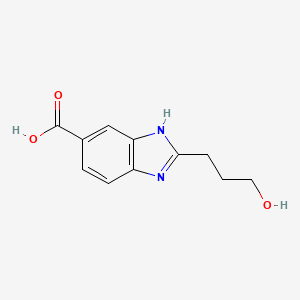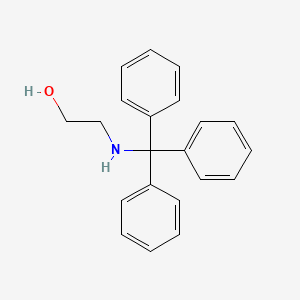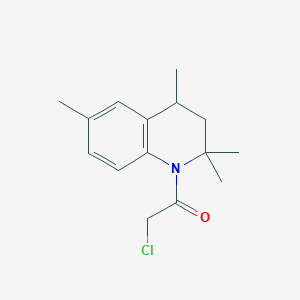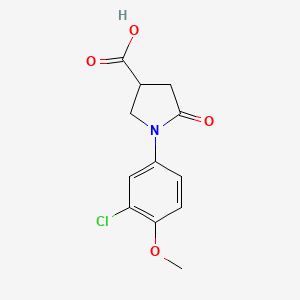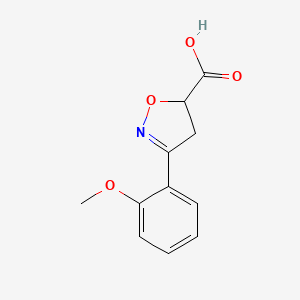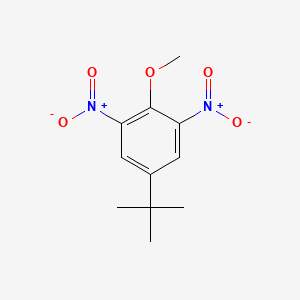
4-tert-Butyl-2,6-dinitroanisole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Degradation
4-tert-Butyl-2,6-dinitroanisole, a dinitroaniline herbicide, exhibits notable environmental persistence. Research has focused on its biodegradation, particularly through microbial pathways. A study by Ghatge et al. (2020) identified a butralin-degrading bacterium, Sphingopyxis sp., capable of breaking down this compound. The research highlighted a unique multi-functional enzyme, NfnB, which catalyzes sequential nitroreduction and N-dealkylation through oxidative hydroxylation of dinitroaniline herbicides like butralin (Ghatge et al., 2020).
Industrial Applications
4-tert-Butyl-2,6-dinitroanisole finds application in the synthesis of various industrial compounds. A study by Yang et al. (2006) explored the synthesis of light-colored and organosoluble fluorinated polyimides from a novel fluorinated diamine monomer containing the tert-butyl group. These polyimides exhibited excellent solubility, thermal stability, and lower dielectric constant, making them valuable for industrial uses (Yang et al., 2006).
Synthetic Chemistry
In synthetic chemistry, compounds like 4-tert-butyl-2,6-dinitroanisole serve as precursors or intermediates. Martin et al. (2019) reported on the synthesis of substituted 2,6-dinitrobenzaldehydes, valuable synthetic precursors, highlighting the misidentification of isomers in previous studies. This research is crucial for accurate synthesis in organic chemistry (Martin et al., 2019).
Biodegradation Studies
Research on the biodegradation of compounds like 2,4-Dinitroanisole, closely related to 4-tert-butyl-2,6-dinitroanisole, has been conducted to understand their environmental fate. Fida et al. (2014) isolated a Nocardioides sp. strain capable of degrading 2,4-Dinitroanisole, a munition ingredient, through a novel pathway involving hydrolytic release of methanol and subsequent degradation steps. This research contributes to the understanding of the biodegradation pathways of nitroaromatic compounds in the environment (Fida et al., 2014)
Safety And Hazards
When handling 4-tert-Butyl-2,6-dinitroanisole, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methoxy-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKICKIJGJZVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401253 | |
| Record name | 4-tert-Butyl-2,6-dinitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2,6-dinitroanisole | |
CAS RN |
77055-30-2 | |
| Record name | 4-tert-Butyl-2,6-dinitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

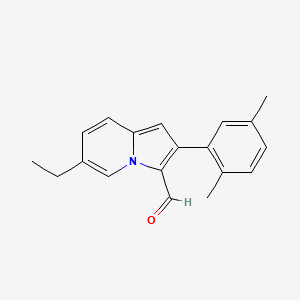
![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
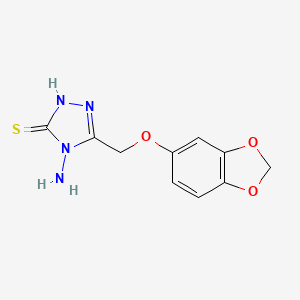
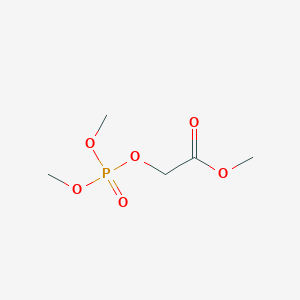
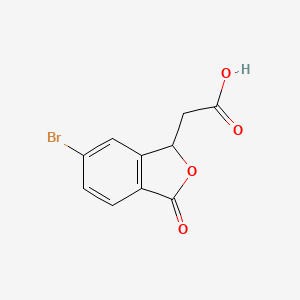
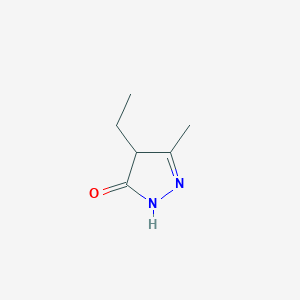
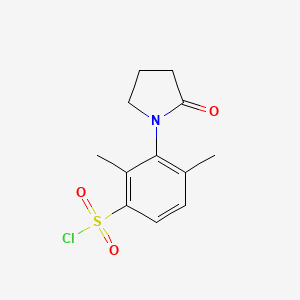
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)
